2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide
Overview
Description
2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide is a complex organic compound that features a triazole ring, a benzyl group, and a trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Prop-2-en-1-yl Group: This step involves an alkylation reaction.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through a thiolation reaction.
Attachment of the Trichlorophenyl Group: This step involves a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the trichlorophenyl group.
Substitution: The compound can undergo various substitution reactions, particularly at the benzyl and trichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and dechlorinated phenyl derivatives.
Substitution: Various substituted benzyl and trichlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s triazole ring and benzyl group make it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Agriculture: The compound could be used as a pesticide or herbicide due to its potential biological activity.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions or active sites in enzymes, while the benzyl and trichlorophenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.
Benzyl Derivatives: Compounds with benzyl groups often have antimicrobial or anticancer properties.
Trichlorophenyl Derivatives: These compounds are commonly used in pesticides and herbicides.
Uniqueness
2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
2-[(5-benzyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl3N4OS/c1-2-8-27-18(9-13-6-4-3-5-7-13)25-26-20(27)29-12-19(28)24-17-11-15(22)14(21)10-16(17)23/h2-7,10-11H,1,8-9,12H2,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSBMUHYMZHRIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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